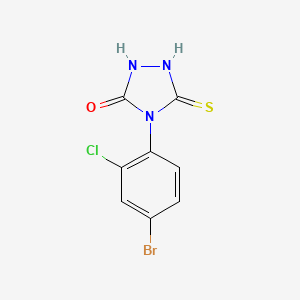

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a 4,5-dihydrotriazol-5-one core substituted with a 3-sulfanyl (-SH) group and a 4-bromo-2-chlorophenyl ring. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . The presence of halogen atoms (bromo and chloro) and the sulfanyl group likely enhances its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

4-(4-bromo-2-chlorophenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3OS/c9-4-1-2-6(5(10)3-4)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCMMWXVBMLSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N2C(=O)NNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339113-49-3 | |

| Record name | 4-(4-bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the Phenyl Ring: The phenyl ring with bromo and chloro substituents can be introduced through a nucleophilic substitution reaction.

Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromo and chloro substituents can be reduced to form the corresponding phenyl derivatives.

Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives without halogen substituents.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one, with the CAS number 1339113-49-3, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

The compound's triazole moiety is significant in medicinal chemistry due to its ability to interact with biological targets. Research has indicated that derivatives of triazoles exhibit antimicrobial, antifungal, and anticancer properties.

Case Studies:

- Antifungal Activity : Studies have shown that triazole derivatives can inhibit the growth of various fungal strains. For instance, modifications to the triazole ring have been linked to enhanced antifungal activity against resistant strains of Candida spp. .

- Anticancer Potential : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. Further studies are needed to evaluate the specific effects of 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl derivatives on cancer cell lines.

Agrochemicals

The compound also shows promise in agricultural applications, particularly as a fungicide or pesticide. Its structural characteristics allow it to function effectively against plant pathogens.

Research Insights:

- Fungicidal Activity : Initial studies suggest that compounds similar to 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl can inhibit the growth of phytopathogenic fungi, making them suitable candidates for development as agricultural fungicides .

Materials Science

In materials science, the unique properties of this compound can be exploited in the development of new materials with specific functionalities.

Potential Applications:

- Polymer Chemistry : The incorporation of triazole-based compounds into polymer matrices can enhance their mechanical and thermal properties. Research is ongoing to explore these modifications for creating advanced materials with improved durability and resistance to environmental factors .

Data Table of Relevant Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

Pathways Involved: The specific pathways affected by this compound depend on its biological activity and the context in which it is used. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolism.

Comparison with Similar Compounds

Structural Analogues with Antioxidant Activity

Several 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and evaluated for antioxidant activity. Key analogues include:

Key Observations :

Acidic Properties (pKa) and Solvent Effects

The acidity of triazolone derivatives is influenced by substituents and solvent environments. Studies using potentiometric titrations in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol) reveal:

Key Observations :

Key Observations :

- The sulfanyl group may confer dual functionality: antioxidant (via radical scavenging) and antimicrobial (via thiol-disulfide interactions) .

- Halogenated aryl groups (e.g., bromo-chlorophenyl) are associated with antitumor and herbicidal activities, suggesting the target compound could be repurposed for multiple applications .

Physicochemical and Spectral Comparisons

Spectral Data (IR/NMR)

- IR : The target compound’s C=S stretch (~1212 cm⁻¹) aligns with sulfur-containing analogues (e.g., compound 6m in ).

- 1H-NMR : Aromatic protons in the bromo-chlorophenyl ring resonate at δ 6.10–8.01 ppm, similar to benzoxazolyl derivatives .

- 13C-NMR : The triazolone carbonyl carbon is expected near δ 165–170 ppm, consistent with other 4,5-dihydrotriazol-5-ones .

Biological Activity

Overview

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, notable for its diverse biological activities. This compound's unique structure, featuring a triazole ring and halogenated phenyl substituents, positions it as a potential candidate for various therapeutic applications.

- Molecular Formula : C10H8BrClN4S

- Molecular Weight : 306.57 g/mol

- CAS Number : 1339113-49-3

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.

- Introduction of the Phenyl Ring : Accomplished via nucleophilic substitution reactions.

- Formation of the Sulfanyl Group : Introduced through thiolation reactions using thiol reagents .

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. Specifically, 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl derivatives have shown effectiveness against various bacterial strains and fungi. For instance:

- Antibacterial Studies : The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Properties : In vitro tests revealed efficacy against common fungal pathogens, suggesting potential use in antifungal therapies .

Antiviral Activity

The compound's antiviral potential has also been explored:

- Mechanism of Action : It is hypothesized that the triazole moiety may interfere with viral replication by inhibiting specific enzymes critical for viral life cycles.

- Case Studies : In laboratory settings, derivatives of this compound have shown activity against HIV and other viruses, with varying degrees of potency depending on structural modifications .

Anticancer Properties

The biological activity of 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl compounds extends to anticancer effects:

- Cell Line Studies : Research has indicated that certain derivatives exhibit cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values in the micromolar range .

- Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interaction with cellular signaling pathways.

Structure-Activity Relationship (SAR)

The presence of halogen substituents (bromo and chloro) on the phenyl ring plays a crucial role in enhancing the biological activity of triazole derivatives. SAR studies suggest that:

- Bromine Substitution : Enhances antimicrobial and antiviral activities compared to other halogens.

- Chlorine Substitution : Contributes to improved solubility and bioavailability in biological systems .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-1,2,4-triazol-5-one derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with substituted benzaldehydes or ketones under acidic conditions. For example, triazole-thione derivatives are synthesized via refluxing in ethanol with catalytic acetic acid (1–2 equivalents) for 6–8 hours . Optimization includes monitoring reaction progress by TLC and adjusting stoichiometry of bromo-chlorophenyl precursors to minimize side products .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromo-chlorophenyl groups) and sulfanyl protons (δ 3.8–4.2 ppm as broad singlets).

- 13C NMR : Confirm triazolone carbonyl at δ 165–170 ppm and aromatic carbons at δ 120–140 ppm .

- IR : Detect C=O stretching (1670–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) . Cross-validation with X-ray crystallography (e.g., C–C bond lengths: 1.36–1.42 Å) resolves ambiguities .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated solution in ethanol/water (3:1 v/v) at 25°C produces diffraction-quality crystals. For halogenated derivatives, adding 5% DMSO improves crystal packing by enhancing π-π interactions (e.g., centroid distances: 3.7–4.1 Å) .

Q. Which substituents on the triazole ring significantly influence biological activity, and how are they introduced?

- Methodological Answer : Electron-withdrawing groups (e.g., -Br, -Cl) at the 4-position enhance antimicrobial activity. These are introduced via nucleophilic substitution using NaH/DMF at 80°C . Substitutions at the 3-sulfanyl position (e.g., alkylation with iodomethane) modulate lipophilicity, assessed via LogP calculations (e.g., ΔLogP = 0.5–1.2) .

Q. How is purity assessed, and what analytical methods are prioritized for this compound?

- Methodological Answer :

- HPLC : Use a C18 column (MeCN/H2O, 70:30) with UV detection at 254 nm; purity >95% required for biological assays .

- Elemental Analysis : Tolerance limits for C, H, N: ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT-optimized structures)?

- Methodological Answer : Discrepancies in bond angles (e.g., C–N–C: DFT-predicted 115° vs. X-ray-observed 118°) are resolved by refining computational parameters (e.g., B3LYP/6-311+G(d,p) basis set). Solvent effects in NMR predictions are accounted for using PCM models .

Q. What strategies are employed to establish structure-activity relationships (SAR) for triazole derivatives in antimicrobial studies?

- Methodological Answer :

- Step 1 : Synthesize derivatives with systematic substitutions (e.g., -F, -CH₃, -OCH₃).

- Step 2 : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays.

- Step 3 : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, -Br (σ = +0.23) shows 2-fold higher potency than -CH₃ (σ = -0.17) .

Q. What experimental designs are used to study the environmental fate and degradation pathways of this compound?

- Methodological Answer :

Q. How do crystallographic studies inform the design of triazole derivatives with enhanced thermal stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.